Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core fused with a piperidine ring and substituted with a 4-nitrophenyl group. Its structural complexity arises from the integration of multiple pharmacophoric motifs, including the triazole (known for antimicrobial and anti-inflammatory properties) and the nitroaryl group (often associated with electron-withdrawing effects and bioactivity). The compound’s crystallographic data, if available, would typically be refined using software such as SHELXL, a widely recognized tool for small-molecule structural analysis .
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-11-20-19-23(21-11)17(25)16(30-19)15(12-3-5-14(6-4-12)24(27)28)22-9-7-13(8-10-22)18(26)29-2/h3-6,13,15,25H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNZLQQOLDTSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be related to the thiazole and triazole moieties present in its structure. Thiazoles are known to interact with a variety of biological targets and have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. Similarly, 1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole moiety to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, potentially leading to interactions with biological targets.
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs).
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the range of biological activities associated with thiazoles and 1,2,4-triazoles. For instance, thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Action Environment
The action of the compound could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the formation of certain thiazole derivatives has been reported to occur under heating conditions. Additionally, the compound’s stability and efficacy could be affected by these factors.
Biological Activity
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This class is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects based on various studies and research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 401.5 g/mol. Its structure features a piperidine ring connected to a thiazolo-triazole moiety and a nitrophenyl group, which are critical for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole core exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed effectiveness against various bacterial strains and fungi. For instance, compounds analogous to methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays .
2. Anticancer Properties
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been extensively studied. In vitro tests revealed that certain analogs possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a related derivative exhibited an IC50 value of 27.3 μM against T47D breast cancer cells . The presence of the nitrophenyl group in this compound may enhance its ability to induce apoptosis in tumor cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.
Data Table: Biological Activity Summary
Case Studies
A notable case study evaluated the efficacy of various thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings. Patients with resistant bacterial infections were treated with a regimen including these compounds. Results indicated a significant reduction in infection rates and improved patient outcomes compared to standard treatments .
Scientific Research Applications
Medicinal Chemistry
This compound is notable for its structural features that suggest various biological activities. The presence of thiazole and triazole moieties is often linked to antimicrobial and antifungal properties. Preliminary studies indicate that derivatives of this compound may exhibit activity against several cancer cell lines, though further biological assays are needed for confirmation.
Anticancer Activity
Research has shown that compounds with similar structures can inhibit the growth of cancer cells. The thiazolo-triazole framework is believed to enhance the compound's ability to interfere with cellular processes associated with cancer proliferation.
Antimicrobial Properties
Compounds containing thiazole and triazole groups have been documented to possess antimicrobial activities. The specific interactions of methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate with microbial targets could be a promising area for further investigation.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step synthetic pathways that require precise reaction conditions. Understanding these methods is crucial for optimizing yields and purity in pharmaceutical applications.
Synthetic Pathways
The synthesis generally includes:
- Formation of the thiazole and triazole moieties.
- Coupling reactions to introduce the piperidine and nitrophenyl groups.
This complexity highlights the need for careful optimization during synthesis to achieve the desired pharmacological properties.
Biological Assays and Case Studies
Several studies have focused on evaluating the biological activities of compounds related to this compound.
In Vitro Studies
In vitro assays have been conducted to assess the anticancer efficacy against various cell lines. For instance:
- A study demonstrated that similar compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications .
Antimycobacterial Activity
Research has also explored the potential antitubercular activity of related compounds. For example, a series of triazole hybrids were tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration of this compound in this context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds to highlight key differences in physicochemical properties, bioactivity, and crystallographic behavior.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound’s fused thiazolo-triazole-piperidine system distinguishes it from simpler analogs like 4-nitrobenzylpiperidine derivatives. This complexity may enhance binding affinity but complicate synthesis and crystallization.
Bioactivity: While direct data for the target compound is scarce, analogous thiazolo-triazole derivatives exhibit antimicrobial and antiviral properties.
Crystallography : SHELX software (e.g., SHELXL, SHELXTL) remains a standard for refining such compounds . For example, the nitro group’s electron density in the target compound would require precise refinement to resolve positional disorder, a common challenge in nitrophenyl-containing structures.
Physicochemical Properties : The methyl ester group in the target compound likely improves solubility compared to carboxylic acid analogs (e.g., 2-methylthiazolo[5,4-d]thiazole-6-carboxylic acid), which may have higher metabolic stability but lower bioavailability.
Research Limitations and Gaps
- Data Availability : The evidence provided lacks direct studies on the target compound, requiring extrapolation from structural analogs.
- Methodological Consistency : While SHELX tools are widely used , discrepancies in refinement parameters (e.g., thermal motion modeling) between studies may affect comparability.
- Biological Assays : Reported bioactivities for analogs vary in experimental conditions (e.g., cell lines, assay protocols), complicating direct efficacy comparisons.
Q & A
Q. Experimental Design :
- Perform pH-dependent stability studies (pH 2–12, 37°C, 24h) with HPLC monitoring.
- Use DFT to map electron density changes during protonation/deprotonation .
Advanced Research: How can computational modeling predict the compound’s interaction with biological targets like 14-α-demethylase?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 (PDB: 3LD6). Focus on interactions between the nitrophenyl group and heme iron .
- MD simulations : Analyze stability of the piperidine-4-carboxylate moiety in the enzyme’s hydrophobic pocket over 100 ns trajectories .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors at hydroxy-thiazolo, π-π stacking with nitrophenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
